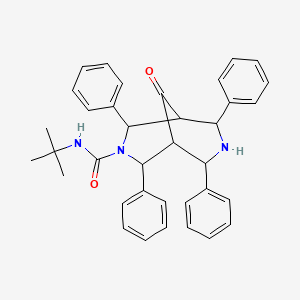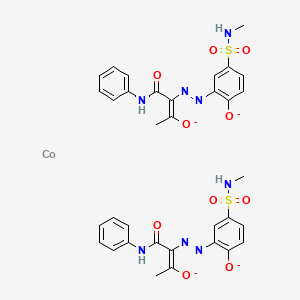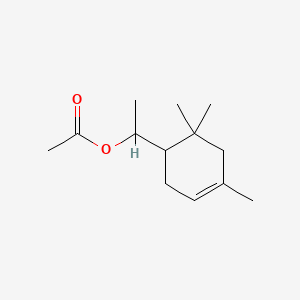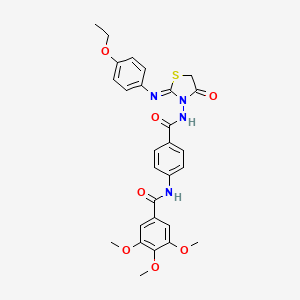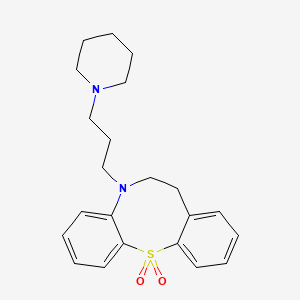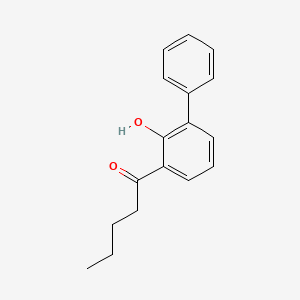
3-Methyltriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyltriacontane: is an organic compound with the molecular formula C31H64 . It is a long-chain hydrocarbon, specifically a methylated derivative of triacontane. This compound is characterized by its high molecular weight and low reactivity, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methyltriacontane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of triacontane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to ensure complete methylation .
Industrial Production Methods: In industrial settings, this compound is often produced through the fractional distillation of petroleum. The process involves the separation of long-chain hydrocarbons from crude oil, followed by further purification and methylation to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyltriacontane primarily undergoes substitution reactions due to its saturated hydrocarbon structure. It is relatively inert to oxidation and reduction under standard conditions.
Common Reagents and Conditions:
Halogenation: Reacts with halogens (e.g., chlorine, bromine) in the presence of UV light to form halogenated derivatives.
Hydrogenation: Can be hydrogenated using hydrogen gas and a metal catalyst (e.g., palladium) to produce fully saturated hydrocarbons.
Major Products:
Halogenated Derivatives: Formed through halogenation reactions.
Hydrogenated Products: Result from hydrogenation, leading to more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methyltriacontane is used as a reference compound in gas chromatography due to its well-defined retention time. It is also employed in the study of hydrocarbon behavior and properties .
Biology: In biological research, this compound is investigated for its role in the cuticular waxes of plants and insects. It is a component of the protective wax layer that helps prevent water loss and provides resistance to environmental stress .
Industry: In the industrial sector, this compound is utilized as a lubricant and in the production of specialty chemicals. Its stability and low reactivity make it suitable for use in high-temperature and high-pressure environments .
Mecanismo De Acción
The mechanism of action of 3-Methyltriacontane is primarily physical rather than chemical due to its inert nature. In biological systems, it functions as a barrier component in cuticular waxes, providing protection against desiccation and environmental damage. Its long hydrocarbon chain interacts with other lipid molecules, enhancing the structural integrity of the wax layer .
Comparación Con Compuestos Similares
Triacontane (C30H62): A straight-chain hydrocarbon with similar physical properties but lacks the methyl group at the third carbon.
Tritriacontane (C33H68): A longer-chain hydrocarbon with similar applications but different molecular weight and chain length.
Uniqueness: 3-Methyltriacontane’s uniqueness lies in its specific methylation, which slightly alters its physical properties and reactivity compared to its non-methylated counterparts. This modification can influence its behavior in various applications, making it a valuable compound for specific research and industrial purposes .
Propiedades
Número CAS |
72227-01-1 |
|---|---|
Fórmula molecular |
C31H64 |
Peso molecular |
436.8 g/mol |
Nombre IUPAC |
3-methyltriacontane |
InChI |
InChI=1S/C31H64/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(3)5-2/h31H,4-30H2,1-3H3 |
Clave InChI |
NXCMTLDSKYDELZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


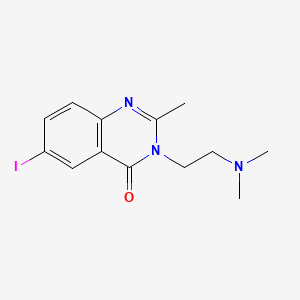
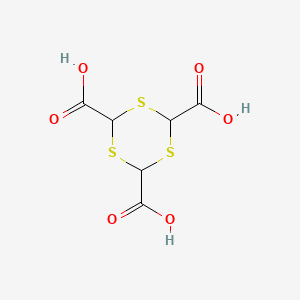
![Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)


